

Synthesis of S-tert-Butyl Acetothioacetate via Acetoacetylation of tert-Butyl Thiol

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Compound of Interest

Compound Name: *S-tert-Butyl acetothioacetate*

Cat. No.: *B101010*

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Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of **S-tert-Butyl Acetothioacetate**, a versatile β -ketothioester intermediate. The primary synthetic route detailed herein is the direct acetoacetylation of tert-butyl thiol using diketene. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines critical safety considerations for handling the hazardous reagents involved, and presents expected outcomes. The guide is structured to provide researchers, chemists, and drug development professionals with the necessary insights to perform this synthesis safely and efficiently, ensuring high yield and purity of the target compound.

Introduction

The Significance of β -Ketothioesters

β -Ketothioesters are a valuable class of organic compounds that serve as pivotal intermediates in a wide array of synthetic transformations. Their unique chemical architecture, featuring both a ketone and a thioester functional group, allows for diverse reactivity. The thioester moiety can act as a potent acylating agent, often exhibiting enhanced reactivity and different selectivity compared to its oxygen-ester counterparts, particularly in biochemical and biomimetic syntheses.[1] The methylene group, flanked by two carbonyl-equivalent groups, is readily deprotonated to form a stabilized enolate, enabling a variety of carbon-carbon bond-forming reactions.

S-tert-Butyl Acetothioacetate: A Versatile Building Block

S-tert-Butyl Acetothioacetate (CAS 15925-47-0) is a key synthetic building block.^[2] The sterically bulky tert-butyl group provides significant steric shielding, which can influence the regioselectivity of subsequent reactions and enhance the stability of the molecule. This compound is analogous to the widely used tert-butyl acetoacetate (TBAA), a staple in the synthesis of pharmaceuticals, agrochemicals, and pigments.^[3] The thioester variant offers an alternative pathway for introducing the acetoacetyl group into complex molecules, with applications in areas where thioester chemistry is preferred.^{[4][5]}

Synthetic Strategy Overview

The most direct and industrially relevant method for synthesizing β -keto esters and their thioester analogues is the reaction of a suitable nucleophile (an alcohol or thiol) with diketene. ^{[6][7]} This guide focuses on this highly efficient acetoacetylation reaction, adapting established procedures for acetoacetate esters to the synthesis of the target thioester.

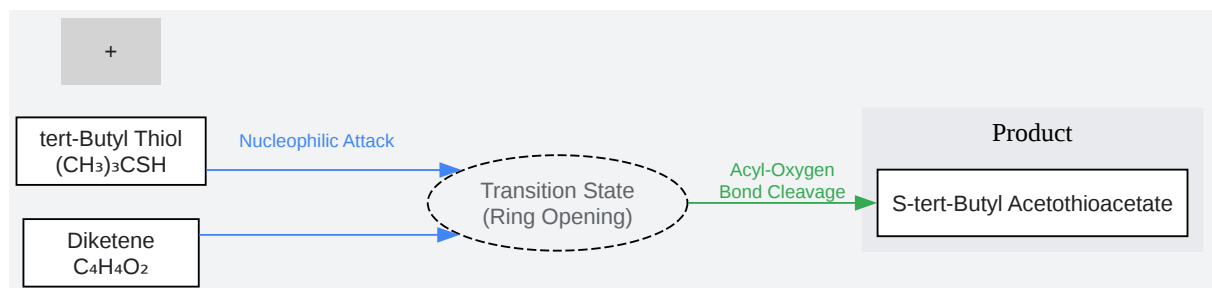
Reaction Principles & Mechanism

The Acetoacetylation of Thiols

The core of this synthesis is the nucleophilic addition of a thiol to diketene. Diketene (4-methylideneoxetan-2-one) is a strained, four-membered lactone that readily undergoes ring-opening upon attack by nucleophiles.^[7] Thiols, being strong nucleophiles due to the high polarizability of the sulfur atom, react efficiently with the electrophilic carbonyl carbon of diketene.^[8] This reaction results in the formation of a thioester and a ketone, yielding the desired S-alkyl acetothioacetate.

Detailed Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the sulfur atom of tert-butyl thiol initiates a nucleophilic attack on the carbonyl carbon of the β -lactone ring in diketene. This leads to the cleavage of the acyl-oxygen bond and the opening of the strained four-membered ring, forming the final product.



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Caption: Mechanism of **S-tert-Butyl Acetothioacetate** synthesis.

Materials and Instrumentation

Reagents

Reagent	CAS Number	Purity	Notes
tert-Butyl Thiol	75-66-1	≥99%	Also known as tert-butyl mercaptan. Extremely foul-smelling.[9]
Diketene	674-82-8	≥98% (stabilized)	Highly toxic and corrosive. Must be handled with extreme care.[7]
Sodium Acetate (anhydrous)	127-09-3	≥99%	Optional catalyst, used by analogy to ester synthesis.[6]
Nitrogen (or Argon)	7727-37-9	High Purity	For providing an inert atmosphere.

Equipment

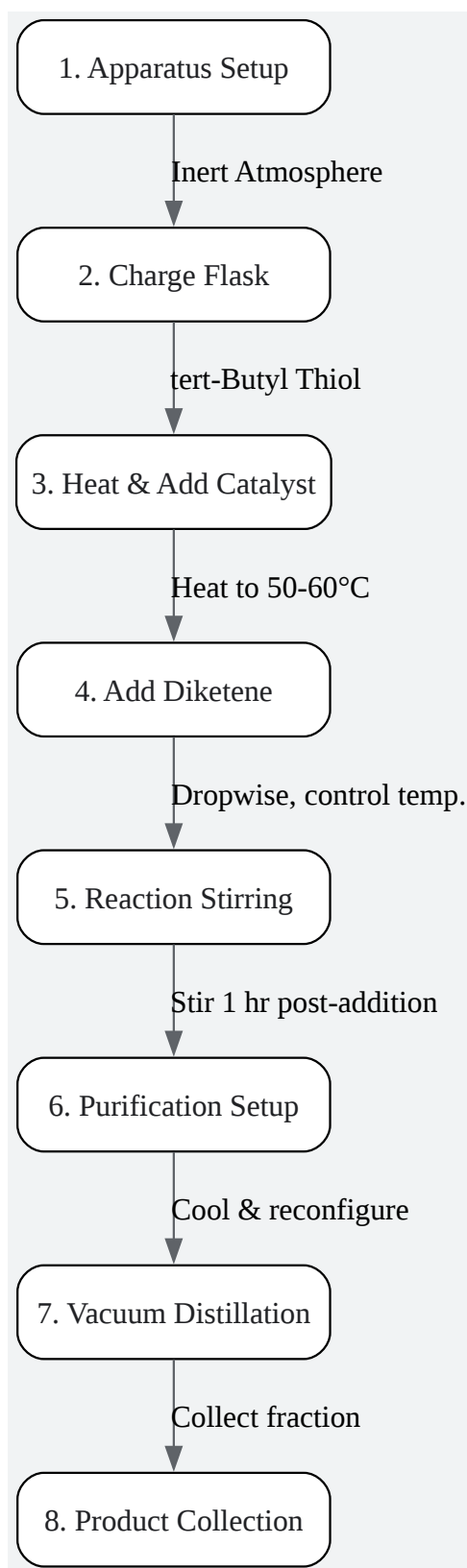
- 500 mL three-necked, round-bottom flask

- Mechanical stirrer with a sealed bearing
- Dropping funnel (125 mL)
- Reflux condenser with a gas inlet/outlet for inert gas
- Thermometer and adapter
- Heating mantle
- Vacuum distillation apparatus (short path recommended)
- Ice bath
- Standard laboratory glassware and magnetic stir bars

Experimental Protocol: Synthesis and Purification

This protocol is adapted from a well-established procedure for the synthesis of tert-butyl acetoacetate.^[6]

Experimental Workflow



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Caption: Overall workflow for the synthesis and purification.

Step-by-Step Synthesis

CAUTION: This procedure must be performed in a certified chemical fume hood. Both tert-butyl thiol and diketene are hazardous.^[7]^[10]

- **Apparatus Setup:** Assemble the 500 mL three-necked flask with the mechanical stirrer, dropping funnel, and reflux condenser. Ensure all joints are properly sealed. Establish an inert atmosphere by flushing the system with nitrogen.
- **Charge the Flask:** Add 90.18 g (1.0 mole) of tert-butyl thiol to the reaction flask.
- **Heating and Catalyst Addition:** Begin stirring and gently heat the flask to 50-60°C using the heating mantle. Causality: Pre-heating ensures the reaction initiates smoothly upon addition of diketene. At this stage, add a catalytic amount of anhydrous sodium acetate (~0.4 g). While the reaction may proceed without a catalyst due to the high nucleophilicity of the thiol, a weak base can facilitate the reaction.
- **Diketene Addition:** Charge the dropping funnel with 88.27 g (1.05 moles) of diketene. Add the diketene dropwise to the stirred thiol over a period of 2-2.5 hours.
- **Temperature Control & Reaction Monitoring:** The reaction is exothermic. Maintain the internal temperature between 70-80°C by controlling the addition rate of diketene and using an ice bath for cooling if necessary. Causality: Careful temperature control is crucial to prevent runaway reactions and the potential for diketene to polymerize or decompose.^[11]
- **Completion of Reaction:** After the addition is complete, continue stirring the mixture at 70-80°C for an additional hour to ensure the reaction goes to completion. The solution will likely be a pale yellow to light brown color.

Work-up and Purification

- **Cooling:** Allow the reaction mixture to cool to room temperature.
- **Distillation:** The product is purified by vacuum distillation. Assemble a short-path distillation apparatus.
- **Fractional Collection:** Distill the crude product under reduced pressure. Collect the fraction boiling at 95-100 °C at 0.9 mm Hg.^[2] A small forerun may be collected first. The final product

should be a clear, colorless liquid.

Data & Expected Results

Reagent & Product Data

Compound	Molar Mass (g/mol)	Amount Used	Moles	Density (g/mL)
tert-Butyl Thiol	90.18	90.18 g	1.0	0.80
Diketene	84.07	88.27 g	1.05	1.09
S-tert-Butyl Acetothioacetate	174.26	Theoretical: 174.26 g	1.0	0.994

Expected Yield: 75-85%

Physical Properties of S-tert-Butyl Acetothioacetate

Property	Value	Source
CAS Number	15925-47-0	[2]
Molecular Formula	C ₈ H ₁₄ O ₂ S	-
Boiling Point	95-100 °C / 0.9 mm Hg	[2]
Density	0.994 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.486	[2]

Critical Safety Considerations

Hazard Analysis

Chemical	GHS Pictograms	Key Hazards
tert-Butyl Thiol	GHS02, GHS07	Highly flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. Overpowering stench.[9][10]
Diketene	GHS02, GHS05, GHS06	Flammable liquid. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage.[7]

Handling & Personal Protective Equipment (PPE)

- Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[12]
- Personal Protective Equipment:
 - Gloves: Wear chemically resistant gloves (e.g., butyl rubber or laminate film). Double-gloving is recommended.
 - Eye Protection: Chemical safety goggles and a face shield are mandatory.
 - Lab Coat: A flame-retardant lab coat must be worn.
- Handling Precautions: Use spark-proof tools and ground all equipment to prevent static discharge.[12] Handle diketene with extreme caution, avoiding inhalation of vapors and direct contact with skin or eyes.

Waste Disposal

- Quench any unreacted diketene carefully with a suitable alcohol (e.g., isopropanol) under controlled conditions before disposal.
- All chemical waste, including the distillation residue, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.

Conclusion

The synthesis of **S-tert-Butyl Acetothioacetate** from tert-butyl thiol and diketene is a robust and efficient method for producing this valuable synthetic intermediate. By adhering to the detailed protocol and exercising stringent safety precautions, researchers can achieve high yields of the purified product. The key to success lies in the precise control of the reaction temperature during the exothermic addition of diketene and the final purification by vacuum distillation. This guide provides the necessary framework for the safe and successful execution of this important chemical transformation.

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